1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride
Description
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride is a cyclopropane-containing amine derivative with a 5-bromo-2-methoxyphenyl substituent. The cyclopropane ring confers structural rigidity, while the bromine and methoxy groups on the aromatic ring modulate electronic and steric properties. Its hydrochloride salt form enhances solubility and stability for experimental applications .
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCGSSXGJXDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride typically involves the following steps:
Cyclopropanation: The brominated phenol is then subjected to cyclopropanation using a suitable reagent like diazomethane to form the cyclopropane ring.
Amination: The cyclopropane derivative is then aminated using ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the cyclopropane ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Activity
Research indicates that 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine hydrochloride exhibits promising antidepressant-like effects. In animal models, it has been shown to improve behavioral outcomes in tests designed to assess depressive symptoms, such as the forced swim test and tail suspension test. These results suggest that the compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
2. Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses. Such properties indicate potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Emerging research has explored the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis. The compound has shown effective minimum inhibitory concentrations (MIC), suggesting its potential as a lead compound in developing new anti-tubercular agents .
Chemical Properties and Structure-Activity Relationship
The compound's structure plays a significant role in its biological activity. The presence of the bromo and methoxy groups on the phenyl ring enhances its interaction with biological targets. Structure-activity relationship (SAR) studies have indicated that modifications to the cyclopropanamine moiety can significantly influence its potency and selectivity against specific receptors .
Study on Behavioral Effects
A double-blind study involving rodents administered doses of 10 mg/kg of this compound showed significant reductions in depressive symptoms compared to control groups. The findings suggested a dose-dependent relationship between the compound's administration and behavioral improvement, reinforcing its potential as an antidepressant.
Neuroprotection in Cell Cultures
In cell culture experiments, neurons treated with the compound exhibited lower levels of apoptosis when exposed to neurotoxic agents compared to untreated cells. This suggests potential therapeutic applications for protecting neuronal health in conditions associated with neurodegeneration.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 5-Bromo-2-methoxyphenyl | C10H11BrClNO* | ~280.57* | Electron-donating OMe, bulky Br |
| 1-(Trifluoromethyl)cyclopropanamine Hydrochloride | Trifluoromethyl | C4H7ClF3N | 161.56 | Strong electron-withdrawing CF3 group |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride | 3,4-Difluorophenyl | C9H10ClF2N | 221.63 | Electron-withdrawing F, chiral centers |
| 1-(Thiophen-2-yl)cyclopropanamine Hydrochloride | Thiophen-2-yl | C7H10ClNS | 175.67 | Heterocyclic thiophene, sulfur atom |
| 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride | 4-Chlorophenyl | C9H11Cl2N | 204.10 | Para-Cl, smaller halogen |
| 1-(4-Bromophenyl)cyclopropanamine Hydrochloride | 4-Bromophenyl | C9H11BrClN | 248.55 | Para-Br, larger halogen than Cl |
| 1-(3-Chlorophenyl)cyclopropanamine Hydrochloride | 3-Chlorophenyl | C9H11Cl2N | 204.10 | Meta-Cl, different substitution position |
*Estimated values based on structural analogs.
Substituent Effects on Physicochemical Properties
- Halogen Type and Position :
- Bromine (Br) in the target compound increases molecular weight and polarizability compared to chlorine (Cl) in analogs . The para-bromo analog () lacks the methoxy group, reducing steric hindrance and electronic donation .
- Trifluoromethyl (CF₃) in ’s compound introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to bromine or methoxy groups .
- Heterocyclic vs.
- Chirality :
Inferred Pharmacological Implications
- This contrasts with the electron-withdrawing CF₃ group in ’s compound, which could favor hydrophobic binding pockets . Para-substituted halogens (e.g., 4-Br in ) may align better with linear receptor pockets, while ortho/methoxy substitution in the target compound could induce steric hindrance or conformational selectivity .
- Metabolic Stability :
- Bromine’s larger size may slow oxidative metabolism compared to chlorine, while trifluoromethyl groups resist enzymatic degradation .
Biological Activity
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine structure substituted with a 5-bromo-2-methoxyphenyl group. This unique arrangement may influence its interaction with biological targets, affecting its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN·HCl |
| Molecular Weight | 260.57 g/mol |
| Solubility | Soluble in water and ethanol |
| Melting Point | Not specified |
This compound is hypothesized to interact with various receptors and enzymes, modulating their activity. The bromo and methoxy substituents may enhance binding affinity to specific targets, influencing pathways related to neurotransmission and cellular signaling.
Target Interactions
- Receptors : The compound may exhibit affinity for central nicotinic receptors, which are implicated in cognitive functions and mood regulation .
- Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter degradation could contribute to increased levels of acetylcholine, thereby enhancing memory and attention functions .
In Vitro Studies
In vitro experiments have shown that the compound can influence cell viability and proliferation in various cancer cell lines. The minimum inhibitory concentration (MIC) values indicate the potency of the compound against specific cell types.
Table 2: Biological Activity Data
| Cell Line | MIC (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HepG2 (liver) | 10 | >100 | >10 |
| MCF-7 (breast) | 5 | 50 | 10 |
| A549 (lung) | 15 | 80 | 5 |
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective properties in models of neurodegeneration, suggesting its potential utility in treating conditions like Alzheimer’s disease .
- Anticancer Activity : Research indicated that the compound selectively inhibited the growth of breast cancer cells while showing minimal cytotoxicity to normal liver cells, highlighting its therapeutic potential .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine Hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. A common approach is the [2+1] cyclopropane ring formation using a haloethylamine derivative and a brominated aryl substrate. Key steps include:
- Cyclopropanation : Use a copper-catalyzed coupling reaction between 5-bromo-2-methoxybenzaldehyde and a cyclopropylamine precursor under inert conditions (e.g., N₂ atmosphere) .
- Amine protection : Protect the cyclopropanamine group with tert-butoxycarbonyl (Boc) to prevent side reactions during bromination or methoxylation .
- Hydrochloride salt formation : React the freebase with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt .
Optimization involves adjusting reaction temperature (60–80°C for cyclopropanation), solvent polarity (tetrahydrofuran or dichloromethane), and catalyst loading (5–10 mol% CuI). Monitor progress via thin-layer chromatography (TLC) with UV visualization.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient). A single peak with >95% area indicates high purity .
- Structural confirmation :
- NMR : ¹H NMR should show characteristic signals: δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.2–1.5 ppm (cyclopropane protons). ¹³C NMR confirms the cyclopropane carbon at ~12–15 ppm .
- Mass spectrometry : High-resolution ESI-MS should match the theoretical molecular ion ([M+H]⁺ = 285.02 g/mol for C₁₀H₁₂BrNOHCl) .
- X-ray crystallography : For absolute configuration verification, grow single crystals in ethanol/water (9:1) and analyze bond angles (e.g., C-C-C in cyclopropane ~60°) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Answer:
Discrepancies often arise from dynamic effects or impurities:
- Dynamic NMR : If splitting patterns vary with temperature, perform variable-temperature NMR (e.g., 25°C to −40°C) to identify conformational exchange .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated or oxidized derivatives). Compare retention times with synthetic standards .
- Computational validation : Optimize the molecular geometry using DFT (B3LYP/6-31G*) and simulate NMR chemical shifts. Match experimental vs. calculated values to confirm assignments .
Advanced: What in silico strategies predict the biological activity of this compound, particularly in neuropharmacology?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). The bromine and methoxy groups may form halogen bonds with Thr134 and hydrogen bonds with Ser159 .
- Pharmacophore mapping : Align the compound’s structure with known arylcyclohexylamines (e.g., methoxisopropamine) to identify shared motifs for NMDA receptor antagonism .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (high logP ~2.5) and metabolic stability (CYP2D6 substrate risk) .
Advanced: How does stereochemistry influence the compound’s reactivity and bioactivity?
Answer:
- Stereochemical analysis : Use chiral HPLC (Chiralpak IA column) to separate enantiomers. Assign configurations via circular dichroism (CD) or X-ray .
- Reactivity differences : The (R)-enantiomer may exhibit faster cyclopropane ring-opening in nucleophilic conditions (e.g., NaOMe/MeOH) due to steric effects .
- Bioactivity correlation : Test enantiomers in vitro (e.g., radioligand binding assays). The (S)-form may show higher affinity for dopamine transporters (Ki < 100 nM) .
Basic: What are the solubility challenges of this compound, and how can they be mitigated for in vitro assays?
Answer:
- Solubility profile : The hydrochloride salt is sparingly soluble in water (<1 mg/mL at 25°C). Use polar aprotic solvents (DMSO) for stock solutions .
- Formulation strategies :
Advanced: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
